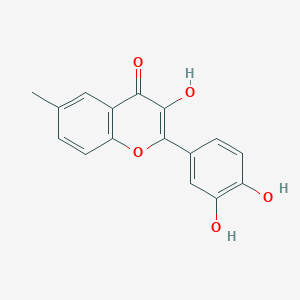

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-8-2-5-13-10(6-8)14(19)15(20)16(21-13)9-3-4-11(17)12(18)7-9/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJBBZJXMHBECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593210 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260063-32-9 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Condensation and Cyclization

Step 1: Formation of 2-methyl-4H-chromen-4-one core

Starting from 2’-hydroxyacetophenones (bearing methyl and hydroxy groups), condensation with benzaldehyde derivatives (such as 3,4-dimethoxybenzaldehyde) under basic conditions (e.g., sodium ethoxide in ethanol or sodium hydroxide in DMF) leads to chalcone intermediates.

Step 2: Cyclization to chromone

The chalcones undergo acid-catalyzed cyclization using p-toluenesulfonic acid in DMSO or BF3·Et2O in DMF at elevated temperatures (around 110 °C) to form the chromone ring.

Step 3: Demethylation to obtain dihydroxy groups

If methoxy groups are introduced initially for protection, they are later demethylated (e.g., by treatment with boron tribromide or other demethylating agents) to yield the dihydroxyphenyl substitution pattern.

Step 4: Introduction of 3-hydroxy and 6-methyl substituents

The 3-hydroxy group can be introduced by selective hydroxylation or by using appropriately substituted starting materials. The 6-methyl group is typically present on the acetophenone precursor.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (chalcone formation) | 2’-hydroxyacetophenone + 3,4-dimethoxybenzaldehyde, NaOEt/EtOH | RT to reflux | 2-5 hours | 70-90 | Base catalysis, formation of chalcone |

| Cyclization | p-Toluenesulfonic acid/DMSO or BF3·Et2O/DMF | 100-110 °C | 2-5 hours | 60-80 | Acid catalysis to form chromone ring |

| Demethylation | Boron tribromide or other demethylating agent | 0 °C to RT | 1-3 hours | 60-75 | Converts methoxy to hydroxy groups |

| Purification | Silica gel chromatography (DCM:MeOH mixtures) | - | - | - | Isolates pure product |

Detailed Research Findings

In a study by the Royal Society of Chemistry, chromone derivatives were synthesized by combining phenol derivatives and acetophenones in the presence of BF3·Et2O at 110 °C for 2 hours, followed by treatment with methane sulfonyl chloride in DMF under reflux for 3-5 hours. The products were purified by silica gel chromatography with dichloromethane:methanol eluents, yielding chromones with hydroxy and methoxy substitutions in moderate to good yields (up to 70%).

Another approach involved synthesizing 2-methyl-4H-chromen-4-ones by treating 1,3-diketones with catalytic p-toluenesulfonic acid in DMSO, followed by condensation with (E)-3-(3,4-dimethoxyphenyl)acrylaldehyde in the presence of sodium ethoxide at room temperature to yield substituted chromones.

The use of Pd-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones in DMSO under oxygen atmosphere has also been reported for flavone and chromone synthesis, providing a mild and efficient route to hydroxylated chromones.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Catalyst/Reagent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | 2’-hydroxyacetophenone + substituted benzaldehyde | BF3·Et2O, p-TSA | 100-110 °C, 2-5 h | Good yields, straightforward | Requires careful control of temp |

| Base-catalyzed condensation | Acetophenones + benzaldehydes | NaOEt, NaOH | RT to reflux, 2-5 h | Mild conditions | May need protection/deprotection |

| Pd-catalyzed oxidative cyclization | 2’-hydroxydihydrochalcones | Pd(TFA)2, 5-nitro-1,10-phenanthroline | 100 °C, O2 atmosphere | Mild, selective hydroxylation | Requires Pd catalyst, oxygen |

| Demethylation | Methoxy-substituted chromones | Boron tribromide or similar | 0 °C to RT, 1-3 h | Efficient hydroxy group formation | Sensitive reagents, moisture sensitive |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.

Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for potential therapeutic applications, including cancer prevention and cardiovascular protection.

Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, preventing oxidative damage to cells and tissues. Additionally, it may interact with various molecular targets, including enzymes and receptors, modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties but different hydroxylation patterns.

Kaempferol: Similar structure but lacks the 3-hydroxy group.

Myricetin: Contains additional hydroxyl groups, enhancing its antioxidant capacity.

Uniqueness

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct chemical and biological properties. Its combination of antioxidant and anti-inflammatory activities makes it a valuable compound for various applications.

Biological Activity

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, commonly referred to as gallocatechin gallate, is a flavonoid compound known for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways, including the NF-κB pathway, which is vital in inflammation and immune responses.

- Gene Expression : It affects gene expression related to apoptosis and cell survival, indicating potential roles in cancer therapy.

Molecular Mechanism

The molecular mechanisms underlying the biological activities of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one include:

- Binding Interactions : The compound binds to active sites of enzymes like acetylcholinesterase, inhibiting their functions and altering metabolic pathways.

- Stability and Degradation : Studies indicate that it remains stable under physiological conditions, allowing for prolonged biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this flavonoid:

- Minimum Inhibitory Concentration (MIC) : In tests against various Gram-positive bacteria, including Staphylococcus aureus, it demonstrated significant antibacterial effects with MIC values ranging from 0.5 to 2.0 μg/mL. This performance outstrips conventional antibiotics such as tetracycline and erythromycin .

Table 1: Antibacterial Activity of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one

| Compound | Anti-MRSA Activity (MIC: μg/mL) |

|---|---|

| 1a | 0.5 |

| 1b | 0.5 |

| Oxacillin | 8 |

| Ciprofloxacin | <0.13 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in PMC8879123 evaluated the antibacterial potential of various flavonoids, including gallocatechin gallate. The results indicated that structural features such as hydroxylation significantly enhance antibacterial properties against MRSA strains . -

Inhibition of DNA Gyrase :

Research by Wu et al. (2013) demonstrated that flavonoids with specific hydroxyl substitutions effectively inhibit DNA gyrase, an essential enzyme for bacterial replication. This inhibition was linked to the presence of hydroxyl groups at certain positions on the flavonoid structure .

Q & A

Q. What are the recommended methods for synthesizing 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, and how can reaction yields be optimized?

A general synthesis protocol involves condensation of substituted phenyl precursors with chromone intermediates under acid or base catalysis. For example, derivatives like 6-(2,4-dimethoxyphenyl)-4H-chromen-4-one are synthesized via similar routes with yields up to 92% using propargyl bromide and K₂CO₃ in DMF . Optimization strategies include:

- Temperature control (e.g., 80–100°C for cyclization).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Stoichiometric ratios (e.g., 1:1.4 molar ratio of chromone precursor to alkylating agent).

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Key methods include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.1–8.3 ppm) and hydroxyl groups (broad signals at δ 9.3–12.7 ppm). For example, 7-hydroxy derivatives show distinct aromatic splitting patterns .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 347.2) and fragmentation patterns .

- UV-Vis spectroscopy : Chromone derivatives exhibit strong absorption at 250–350 nm due to conjugated π systems .

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is widely used. For example, SHELXL refines small-molecule structures with R-factors <0.05, leveraging high-resolution data . Key steps:

- Crystal growth via slow evaporation.

- Data collection at 295 K.

- Structure refinement using SHELXL’s least-squares algorithms .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one against targets like CDK2 or PRKCH?

- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions. For example, chromone derivatives bind to CDK2’s ATP-binding pocket via hydrogen bonding with Glu81 and Lys89 .

- QSAR modeling : Correlate substituent effects (e.g., hydroxyl/methoxy groups) with inhibitory activity using descriptors like logP and polar surface area .

Q. How do contradictory spectral data (e.g., NMR vs. X-ray) arise, and how can they be resolved?

Discrepancies may stem from:

- Dynamic effects : Tautomerism in solution vs. solid state. For example, hydroxyl protons may exchange rapidly in NMR but stabilize in X-ray structures .

- Crystal packing : Non-covalent interactions (e.g., hydrogen bonds) in crystals alter bond lengths compared to solution-phase data .

Resolution : Combine 2D NMR (COSY, HSQC) with SCXRD to validate structural assignments .

Q. What strategies enhance the stability of this compound under physiological conditions?

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Hydroxyl group substitution : Methylation of 3,4-dihydroxyphenyl groups increases lipophilicity (logP) and blood-brain barrier penetration .

- Glycosylation : Attaching sugar moieties (e.g., β-D-glucopyranosyl) enhances water solubility and bioavailability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.